molecular formula C18H18N2O2 B1605667 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol CAS No. 20503-78-0

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

Cat. No.: B1605667
CAS No.: 20503-78-0
M. Wt: 294.3 g/mol
InChI Key: KRSJARZIUCHGQS-UHFFFAOYSA-N
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Description

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and an N-(2-hydroxyethyl)-N-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole, which is then further reacted with N-(2-hydroxyethyl)-N-methylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while substitution reactions can produce a wide range of substituted oxazole derivatives .

Scientific Research Applications

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole: Similar structure but with an ethyl group instead of a methyl group.

    4,5-Diphenyl-2-(N-(2-hydroxyethyl)amino)oxazole: Lacks the N-methyl substitution.

    4,5-Diphenyl-2-(N-methylamino)oxazole: Lacks the hydroxyethyl group.

Uniqueness

2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol is unique due to the presence of both the N-(2-hydroxyethyl) and N-methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20(12-13-21)18-19-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15/h2-11,21H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSJARZIUCHGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174500
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-78-0
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol
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2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol
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2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol
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2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol
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2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol
Reactant of Route 6
2-[4,5-Diphenyl-2-oxazolyl(methyl)amino]ethanol

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